Cobalt(II) hexafluoroacetylacetonate
Overview
Description
Cobalt(II) hexafluoroacetylacetonate is a coordination compound with the chemical formula Co(C₅HF₆O₂)₂·xH₂O. It is a cobalt complex where cobalt is coordinated with hexafluoroacetylacetonate ligands. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) hexafluoroacetylacetonate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent like ethanol or acetone. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk quantities for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) hexafluoroacetylacetonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands in an organic solvent
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .
Scientific Research Applications
Cobalt(II) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as thin films and coatings, due to its volatility and stability
Mechanism of Action
The mechanism of action of cobalt(II) hexafluoroacetylacetonate involves its ability to coordinate with various ligands and substrates. The compound can form stable complexes with different molecules, influencing their chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Nickel(II) hexafluoroacetylacetonate: A nickel analog with similar coordination properties.
Copper(II) hexafluoroacetylacetonate: A copper analog with similar coordination properties
Uniqueness
Cobalt(II) hexafluoroacetylacetonate is unique due to the presence of hexafluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties influence its reactivity, stability, and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHUVMHYHJASX-PAMPIZDHSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Co+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Co+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2CoF12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19648-83-0 | |
Record name | Bis(hexafluoroacetylacetonato)cobalt(II) Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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